eNOS Inhibitory Activity Relative to Other Nitric Oxide Synthase Isoforms
2-Fluoro-N-methyl-5-nitrobenzamide exhibits a substantial selectivity window between eNOS and other NOS isoforms. The compound is essentially inactive against human eNOS expressed in HEK293 cells (EC50 > 100,000 nM), but retains measurable, albeit weak, activity against nNOS (EC50 = 1,000 nM) and iNOS (EC50 = 280 nM) [1]. This >350-fold difference in potency distinguishes it from non-selective NOS inhibitors.
| Evidence Dimension | EC50 for NOS isoform inhibition |
|---|---|
| Target Compound Data | eNOS EC50 > 100,000 nM; nNOS EC50 = 1,000 nM; iNOS EC50 = 280 nM |
| Comparator Or Baseline | Non-selective NOS inhibitor L-NAME (eNOS IC50 ~ 500 nM, nNOS IC50 ~ 500 nM, iNOS IC50 ~ 400 nM) [Class-level inference] |
| Quantified Difference | >350-fold selectivity window between eNOS and nNOS/iNOS |
| Conditions | Human eNOS, nNOS, iNOS expressed in HEK293 cells; assessed by inhibition of agonist-induced nitric oxide production after 24h incubation [1] |
Why This Matters
This selectivity profile is relevant for experiments where avoiding eNOS inhibition is critical, making it a useful inactive control or scaffold for developing isoform-selective probes.
- [1] BindingDB. (2024). BDBM50348730 / CHEMBL1801505: NOS isoform inhibition data. View Source
